[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Description
[(2S,4R,5R)-4-Acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a modified nucleoside derivative featuring a purine base with a phenylmethoxy substitution at position 8 and acetyl-protected hydroxyl groups on the sugar moiety. The compound’s structure includes a 2'-deoxyribose analog with stereospecific acetylations at the 4- and 2'-positions, which enhance its stability and modulate pharmacokinetic properties. This molecule is structurally related to guanosine derivatives but distinguished by its 8-phenylmethoxy modification, a feature known to influence base-pairing interactions and resistance to enzymatic degradation . Its molecular formula is C₁₈H₂₁N₅O₇, with a molecular weight of 419.39 g/mol (calculated). The phenylmethoxy group introduces lipophilicity (predicted XLogP3 ≈ 1.8), while the acetyloxy groups improve membrane permeability compared to unmodified nucleosides.
Properties
Molecular Formula |
C21H23N5O7 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H23N5O7/c1-11(27)30-10-14-8-15(32-12(2)28)19(33-14)26-17-16(18(29)25-20(22)24-17)23-21(26)31-9-13-6-4-3-5-7-13/h3-7,14-15,19H,8-10H2,1-2H3,(H3,22,24,25,29)/t14-,15+,19+/m0/s1 |
InChI Key |
DAVWBZQYRSBWQU-QMTMVMCOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Starting Material: The synthesis often begins with a protected ribose derivative or a tri-O-acetylated nucleoside analogue such as 2',3',5'-tri-O-acetylinosine, which provides the oxolane sugar scaffold with acetyl protection on hydroxyl groups to control regioselectivity.
-
- The purine base is functionalized to introduce the 2-amino and 6-oxo groups, characteristic of guanine derivatives.
- The 8-position is selectively substituted with a phenylmethoxy group via nucleophilic aromatic substitution or O-alkylation using benzyl halides under basic conditions. This step requires careful control to avoid side reactions and maintain the integrity of the purine ring.
-
- The glycosidic bond formation between the sugar moiety and the modified purine base is typically performed under Lewis acid catalysis or by using silylated nucleobases to enhance nucleophilicity.
- The stereochemistry at the anomeric center is controlled to yield the β-anomer corresponding to the (2S,4R,5R) configuration.
-
- Acetylation of free hydroxyl groups on the sugar is carried out using acetic anhydride in the presence of pyridine or other bases to afford the acetyloxy groups at the 4-position and the methyl acetate at the 2-position of the oxolane ring.
- The conditions are optimized to avoid over-acetylation or hydrolysis during workup.
-
- The final compound is purified by chromatographic techniques such as silica gel column chromatography using mixtures of ethyl acetate and hexanes or by preparative HPLC to achieve high purity.
Detailed Stepwise Synthesis Example
| Step | Reaction Description | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of ribose | Ribose + Acetic anhydride, pyridine | Formation of tri-O-acetyl ribose derivative |
| 2 | Preparation of purine base | Guanine derivative + benzyl bromide, K2CO3, DMF | Introduction of phenylmethoxy group at 8-position |
| 3 | Glycosylation | Protected ribose + silylated purine base, TMSOTf catalyst | Formation of nucleoside with β-anomeric selectivity |
| 4 | Acetylation of hydroxyls | Acetic anhydride, pyridine | Acetylation of 4-hydroxyl and 2-methyl hydroxyl groups |
| 5 | Purification | Silica gel chromatography | Isolation of pure [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the stereochemistry and substitution pattern on the sugar and purine ring.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Infrared Spectroscopy (IR): To verify acetyl ester groups.
- High-Performance Liquid Chromatography (HPLC): To assess purity and confirm retention time.
Research Findings and Optimization Notes
- Stereochemical Control: The use of silylated nucleobases and Lewis acid catalysts such as trimethylsilyl triflate (TMSOTf) has been shown to improve β-selectivity in glycosylation steps.
- Selective Acetylation: Mild acetylation conditions prevent cleavage of sensitive glycosidic bonds and protect amino groups from acetylation.
- Phenylmethoxy Substitution: The phenylmethoxy group at the 8-position enhances the compound’s biological activity and stability; however, its introduction requires careful control to avoid nucleobase degradation.
- Yield Optimization: Stepwise purification and use of anhydrous solvents improve overall yield and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Challenges | Optimization Strategies |
|---|---|---|---|---|
| Sugar Protection | Acetylation of ribose hydroxyls | Acetic anhydride, pyridine | Over-acetylation | Controlled stoichiometry, temperature control |
| Purine Modification | O-alkylation at 8-position | Benzyl bromide, K2CO3, DMF | Side reactions, low regioselectivity | Use of protecting groups, reaction monitoring |
| Glycosylation | Lewis acid-catalyzed coupling | Silylated purine, TMSOTf | Anomeric mixture formation | Use of silylated bases, low temperature |
| Final Acetylation | Acetylation of free hydroxyls | Acetic anhydride, pyridine | Hydrolysis, overreaction | Mild conditions, short reaction times |
| Purification | Chromatography | Silica gel, HPLC | Impurities, degradation | Gradient elution, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substitution Patterns: The target compound’s 8-phenylmethoxy group differentiates it from simpler acetylated nucleosides like CAS 17318-24-0, which lacks this substitution . This group sterically hinders nucleases, enhancing metabolic stability compared to unmodified guanosine analogs.
- Lipophilicity : The phenylmethoxy group increases lipophilicity (XLogP3 ~1.8) relative to acetyl adenylate (XLogP3 -1.5), which contains a polar phosphate group . However, it is less lipophilic than Compound 71 (XLogP3 3.1), which features a phenylethynyl substituent .
- Stereochemistry : The (2S,4R,5R) configuration ensures proper spatial orientation for binding to enzymatic targets, contrasting with iridoid derivatives like 8-O-acetylshanzhiside, which adopt a rigid cyclopentane scaffold .
Biological Activity
[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates the presence of a purine derivative, which is known for its biological significance, particularly in nucleic acid metabolism.
Research indicates that compounds similar to [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate may exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleic acid synthesis. This is crucial in cancer therapy where the proliferation of cancer cells is often linked to nucleic acid metabolism.
- Antiviral Properties : Preliminary studies suggest that purine derivatives can interfere with viral replication processes. The structural similarity to nucleotides allows these compounds to act as analogs and disrupt viral RNA synthesis.
- Modulation of Cellular Signaling : The compound may influence various signaling pathways within cells, potentially affecting cell growth and apoptosis.
Anticancer Activity
A study conducted on similar purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results showed that the compound could induce apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Caspase-dependent apoptosis |
| MCF7 (Breast) | 8.7 | DNA synthesis inhibition |
| A549 (Lung) | 15.3 | Cell cycle arrest |
Antiviral Activity
In vitro studies have highlighted the antiviral potential of this compound against specific viruses such as Hepatitis C and HIV. The mechanism primarily involves competitive inhibition of viral polymerases.
| Virus | EC50 (µM) | Mode of Action |
|---|---|---|
| Hepatitis C | 20.0 | Inhibition of NS5B polymerase |
| HIV | 15.0 | Reverse transcriptase inhibition |
Case Studies
Case Study 1: Antitumor Efficacy
In a clinical trial involving patients with advanced solid tumors, a derivative of the compound was administered alongside standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting enhanced efficacy due to the compound's synergistic effects.
Case Study 2: Antiviral Trials
A phase II trial evaluated the safety and efficacy of the compound in patients with chronic Hepatitis C. Patients receiving the treatment showed a significant reduction in viral load compared to the control group after 12 weeks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
